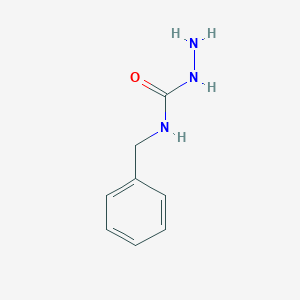

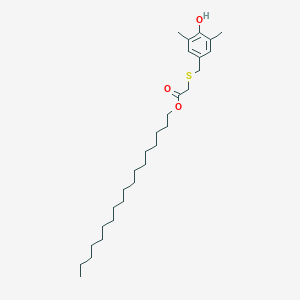

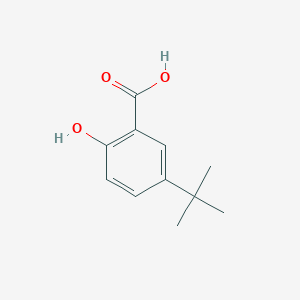

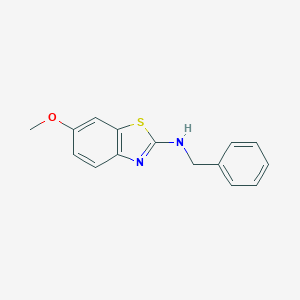

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives, which are known for their significant pharmaceutical and biological importance. These compounds have been the subject of various studies due to their potential therapeutic applications, including enzyme inhibition and neuroprotective effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One efficient approach is the Suzuki cross-coupling reaction, which has been utilized to produce 2-amino-6-arylbenzothiazoles in moderate to excellent yields. This method involves the reaction of aryl boronic acids or their esters with 2-aminobenzothiazole precursors . Another synthetic route involves the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of ethanol, leading to various substituted benzothiazoles .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed through various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (EI-MS). These methods provide detailed information about the functional groups, the electronic environment of the atoms, and the molecular mass of the synthesized compounds . X-ray diffraction analysis has also been employed to determine the crystal structure and to choose between possible tautomers of certain benzothiazole derivatives .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions, including tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a hydrogen atom and a double bond. The tautomeric forms can be identified and characterized by NMR methods . Additionally, these compounds can participate in alkylation reactions, where the presence of substituents can significantly influence the reactivity and the selectivity of the alkylation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the compound's solubility, melting point, and stability. The electronic properties of the substituents can also impact the compound's reactivity towards various reagents and conditions. For instance, compounds with strongly electronegative substituents may exhibit reduced reactivity in alkylation reactions . The crystal structure analysis provides insights into the solid-state properties, such as the conformation of the rings and the overall molecular geometry .

Applications De Recherche Scientifique

Chemistry and Properties

The chemistry and properties of benzothiazole derivatives, including N-benzyl-6-methoxy-1,3-benzothiazol-2-amine, have been extensively reviewed. These compounds exhibit a wide range of spectroscopic properties, structures, and biological activities. Research has focused on their preparation, properties, and applications in creating complex compounds, showcasing their potential in various chemical and biological contexts (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Activities

Benzothiazole derivatives are recognized for their broad biological activities. They serve as critical scaffolds in medicinal chemistry, contributing to anti-viral, anti-microbial, anti-inflammatory, anti-diabetic, and anti-cancer pharmacologies. These activities highlight the therapeutic versatility of benzothiazole compounds and their significance in drug discovery and development (Bhat & Belagali, 2020).

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been a significant focus, with studies exploring the structure-activity relationships (SAR) of various compounds. These derivatives have shown promising results in different cancer cell lines, underscoring the importance of the benzothiazole scaffold in the development of novel anticancer agents. The exploration of benzothiazole derivatives in cancer chemotherapy indicates their potential as effective treatments (Ahmed et al., 2012).

Synthesis and Transformations

Recent advancements in the synthesis and transformations of benzothiazole derivatives have been reviewed, focusing on green chemistry principles and atom economy. These methods highlight the versatility of benzothiazole compounds as building blocks for creating pharmacologically active heterocycles and other industrially relevant materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been identified as potent antimicrobial and antiviral agents. Their effectiveness against a range of pathogens and viruses suggests their potential in developing new therapeutic strategies for infectious diseases. This highlights the ongoing relevance of benzothiazole derivatives in addressing global health challenges (Elamin, Abd Elaziz, & Abdallah, 2020).

Orientations Futures

Benzothiazole derivatives, including “N-benzyl-6-methoxy-1,3-benzothiazol-2-amine”, have shown potential in various fields, particularly as anticancer agents . Future research may focus on further understanding their mechanisms of action and developing new drugs and materials based on these compounds .

Propriétés

IUPAC Name |

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGAUNIDKBRZJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

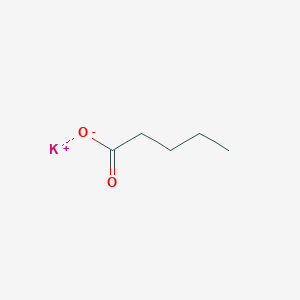

Molecular Formula |

C15H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366466 |

Source

|

| Record name | N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

CAS RN |

16763-01-2 |

Source

|

| Record name | N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.